molecular formula C16H19N3O5S B2798965 N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1058189-07-3

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2798965
CAS No.: 1058189-07-3
M. Wt: 365.4
InChI Key: QFDGPEMJXYBTOW-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Histamine H3 Receptor Ligands

Compounds derived from (3‐phenoxypropyl)piperidine and coupled to fluorescent moieties have been synthesized to act as potent histamine H3 receptor ligands. These compounds exhibit high affinities to the histamine H3 receptor and have been suggested as tools for understanding the binding site on the receptor. This research indicates the potential utility of related compounds in the development of receptor-targeted diagnostics or therapeutics (Amon et al., 2007).

Antibacterial and Antifungal Agents

Several studies have synthesized and tested derivatives of piperidine and benzothiazole for their antimicrobial properties. These compounds have been screened for antibacterial and antifungal activities, showing variable and promising results against different strains of bacteria and fungi. This suggests that structurally related compounds could be explored for their potential as antimicrobial agents (Patel & Agravat, 2007).

Anticancer Agents

Research into piperidine-4-carboxamide derivatives has identified several compounds with potent anticancer activity. By synthesizing and testing a range of derivatives, some have been found to exhibit considerable inhibition against cancer cell lines, highlighting the potential for compounds with similar structural features to be developed as anticancer therapies (Khalid et al., 2016).

CNS Agents

Compounds featuring a piperidine moiety, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its derivatives, have been synthesized with the aim of identifying new central nervous system (CNS) agents. These compounds have shown promising activity in preclinical models, suggesting potential applications in the treatment or study of CNS disorders (Bauer et al., 1976).

Glycine Transporter 1 Inhibitor

The identification of compounds as glycine transporter 1 (GlyT1) inhibitors signifies their potential use in modulating glycinergic neurotransmission. Such compounds could be explored for therapeutic applications in neurological and psychiatric disorders where dysregulation of glycine levels is implicated (Yamamoto et al., 2016).

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-25(22,23)19-8-4-5-10(9-19)16(21)18-13-11-6-2-3-7-12(11)24-14(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDGPEMJXYBTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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